![molecular formula C10H14O2 B562754 Butyl Resorcinol-d9 CAS No. 1190021-40-9](/img/structure/B562754.png)
Butyl Resorcinol-d9
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Description
Butyl Resorcinol-d9 is a biochemical used for proteomics research . It has a molecular weight of 175.27 and a molecular formula of C10H5D9O2 . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .
Molecular Structure Analysis
The molecular structure of Butyl Resorcinol-d9 is represented by the formula C10H5D9O2 . This indicates that it consists of 10 carbon atoms, 5 hydrogen atoms, 9 deuterium atoms (a stable isotope of hydrogen), and 2 oxygen atoms .Chemical Reactions Analysis
Resorcinol derivatives, such as Butyl Resorcinol-d9, can undergo various chemical reactions. For instance, the acylation reaction of resorcinol has been studied theoretically, suggesting three different transition states . The calculation proves that the acylation reaction is done through the para position of the aromatic ring with high yield present than other positions .Future Directions
Butyl Resorcinol-d9, as a stable isotope-labeled compound, has potential applications in environmental pollutant standards for the detection of air, water, soil, sediment, and food . Furthermore, the cosmetic industry is continually looking for new ingredients for skin depigmenting agents in anti-aging formulations . Therefore, Butyl Resorcinol-d9 could potentially be explored in these areas in the future.
properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIJZDWQVCXVNL-AZOWHCDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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